2-Amino-3-bromobenzaldehyde

Beschreibung

BenchChem offers high-quality 2-Amino-3-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

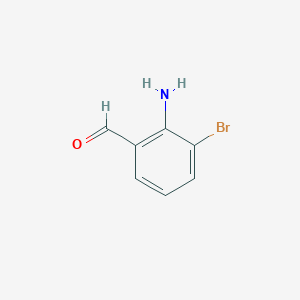

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBVFJUXKRSWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435289 | |

| Record name | 2-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145123-24-6 | |

| Record name | 2-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Amino-3-bromobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document compiles available data on its chemical and physical characteristics and outlines standard experimental protocols for their determination.

Core Physical and Chemical Properties

2-Amino-3-bromobenzaldehyde is an aromatic aldehyde containing both an amino and a bromo substituent. Its chemical structure informs its physical properties and reactivity. While specific experimental values for melting and boiling points are not consistently reported across public literature, a range of other physical and computational data is available.

Data Presentation: Summary of Physical Properties

The following table summarizes the key physical and chemical properties of 2-Amino-3-bromobenzaldehyde.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid; Light-Yellow Powder | AChemBlock |

| Purity | 95% - ≥98% | [2][3] |

| CAS Number | 145123-24-6 | [1][2][3] |

| IUPAC Name | 2-amino-3-bromobenzaldehyde | [1][3] |

| InChI Key | WLBVFJUXKRSWJC-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)N)C=O | [1] |

| Topological Polar Surface Area | 43.09 Ų | [2] |

| LogP | 1.8438 | [2] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of a solid organic compound such as 2-Amino-3-bromobenzaldehyde.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the finely powdered, dry 2-Amino-3-bromobenzaldehyde is introduced into a thin-walled capillary tube, which is sealed at one end.[4] The sample is compacted to the bottom of the tube by tapping.[4][5]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (such as in a Thiele tube) alongside a calibrated thermometer. Modern digital melting point apparatuses, like a Mel-Temp or DigiMelt, provide controlled heating and a magnified view of the sample.[5]

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[6]

-

-

Purity Assessment: A narrow melting range (e.g., less than 2°C) is indicative of a high-purity compound.[7]

Determination of Boiling Point

As 2-Amino-3-bromobenzaldehyde is a solid at room temperature, its boiling point would be determined at reduced pressure to avoid decomposition at high temperatures. However, for general understanding, the standard method for determining the boiling point of an organic compound is presented. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer.[9] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

-

Procedure:

-

The solid sample would first need to be melted and then heated in the round-bottom flask.[9]

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.[9]

-

The temperature will rise and then stabilize at the boiling point of the substance. This steady temperature is recorded as the boiling point.[9]

-

The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.[9]

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound like 2-Amino-3-bromobenzaldehyde.

Caption: Experimental workflow for determining physical properties.

References

- 1. 2-Amino-3-bromobenzaldehyde | C7H6BrNO | CID 10081484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-3-bromobenzaldehyde 95% | CAS: 145123-24-6 | AChemBlock [achemblock.com]

- 4. medpharma12.com [medpharma12.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Amino-3-bromobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique substitution pattern, featuring an amine, a bromine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for derivatization and molecular elaboration. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and applications of 2-amino-3-bromobenzaldehyde in the synthesis of bioactive compounds, with a focus on its emerging role in the development of novel therapeutics.

Physicochemical Properties

2-Amino-3-bromobenzaldehyde is a solid at room temperature with the chemical formula C₇H₆BrNO.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 145123-24-6 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| IUPAC Name | 2-amino-3-bromobenzaldehyde | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis of 2-Amino-3-bromobenzaldehyde

The regioselective synthesis of 2-amino-3-bromobenzaldehyde presents a chemical challenge due to the directing effects of the amino and aldehyde groups on the aromatic ring. While numerous protocols exist for the synthesis of the related 2-amino-3,5-dibromobenzaldehyde, methods for the specific mono-bromination at the 3-position are less common.[3][4][5][6][7]

One potential synthetic route involves the controlled bromination of 2-aminobenzaldehyde. The strongly activating ortho-, para-directing amino group would favor substitution at the 5-position. Therefore, achieving selective bromination at the 3-position would likely require specific reaction conditions or the use of a starting material with a pre-installed bromine atom.

A plausible, though not explicitly detailed in the surveyed literature for this specific isomer, synthetic approach could start from 3-bromo-2-nitrotoluene. This would involve the oxidation of the methyl group to an aldehyde, followed by the reduction of the nitro group to an amine. The strategic placement of the substituents in the starting material would ensure the desired final substitution pattern.

Conceptual Synthetic Pathway from 3-bromo-2-nitrotoluene:

References

- 1. 2-Amino-3-bromobenzaldehyde | C7H6BrNO | CID 10081484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-bromobenzaldehyde 95% | CAS: 145123-24-6 | AChemBlock [achemblock.com]

- 3. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 6. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on 2-Amino-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 2-Amino-3-bromobenzaldehyde, with a focus on its physical and chemical properties and relevant experimental protocols. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a generalized protocol for solubility determination and a detailed procedure for a related separation technique.

Core Properties of 2-Amino-3-bromobenzaldehyde

2-Amino-3-bromobenzaldehyde is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring an amino group, a bromine atom, and an aldehyde group on a benzene ring, imparts unique reactivity that is leveraged in various chemical transformations.

Table 1: Physical and Chemical Properties of 2-Amino-3-bromobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [2][3] |

| Molecular Weight | 200.03 g/mol | [2][3] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| CAS Number | 145123-24-6 | [2][3] |

| Purity | ≥95% - ≥98% (typical commercial grades) | [3] |

| Storage Temperature | Refrigerator or at -20°C | [3] |

| LogP | 1.8438 | [3] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |

Solubility Profile

Specific quantitative solubility data for 2-Amino-3-bromobenzaldehyde in various solvents is not extensively reported in the available literature. However, based on its chemical structure, which includes both polar (amino and aldehyde) and non-polar (brominated benzene ring) moieties, a qualitative assessment of its solubility can be inferred. It is expected to exhibit moderate solubility in polar organic solvents.[4] Generally, aldehydes with shorter carbon chains are soluble in water, but solubility decreases as the carbon chain length increases.[5][6] All aldehydes and ketones are generally soluble in organic solvents.[5]

Experimental Protocols

Due to the absence of a specific, published protocol for determining the solubility of 2-Amino-3-bromobenzaldehyde, a general and widely accepted methodology is presented below. This is followed by a relevant protocol for the separation of aromatic aldehydes, a procedure that relies on solubility principles.

3.1. General Experimental Protocol for Determining Solid Compound Solubility

This protocol outlines a standard method for determining the solubility of a solid compound, such as 2-Amino-3-bromobenzaldehyde, in various solvents at a given temperature.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Materials:

-

2-Amino-3-bromobenzaldehyde

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexanes)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 2-Amino-3-bromobenzaldehyde to a known volume of the chosen solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vials for several hours, maintaining the constant temperature.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilution: Accurately weigh the filtered saturated solution. Then, dilute the solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Amino-3-bromobenzaldehyde.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L using the determined concentration and the dilution factor.

3.2. Experimental Protocol for Separation of Aromatic Aldehydes via Bisulfite Extraction

This protocol is adapted for the separation of aromatic aldehydes from mixtures, a process that leverages the reversible reaction of aldehydes with sodium bisulfite to form water-soluble adducts.[7]

Objective: To separate an aromatic aldehyde from a mixture with other organic compounds.

Materials:

-

Mixture containing the aromatic aldehyde

-

Methanol or Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite solution

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Separatory funnel

Procedure for Aromatic Aldehydes: [7]

-

Dissolution: Dissolve the mixture containing the aromatic aldehyde in methanol.[7]

-

Extraction: Transfer the solution to a separatory funnel. Add 1 mL of saturated aqueous sodium bisulfite and shake vigorously for approximately 30 seconds.[7]

-

Washing: Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes and shake vigorously.[7]

-

Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain the other components of the original mixture. The two layers can then be separated.[7]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. 2-Amino-3-bromobenzaldehyde [myskinrecipes.com]

- 2. 2-Amino-3-bromobenzaldehyde | C7H6BrNO | CID 10081484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 145123-24-6: 2-amino-3-bromobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectrum of 2-Amino-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-bromobenzaldehyde. Due to the limited availability of directly published spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of 2-Amino-3-bromobenzaldehyde in a laboratory setting.

Predicted 1H NMR Spectral Data

The expected 1H NMR data for 2-Amino-3-bromobenzaldehyde is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the analysis of similar substituted benzaldehyde derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-α (Aldehyde) | 9.8 - 10.5 | Singlet (s) | - | 1H |

| H-4 (Aromatic) | 7.2 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-3 | 1H |

| H-5 (Aromatic) | 6.7 - 7.0 | Doublet of Doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-3 | 1H |

| H-6 (Aromatic) | 7.5 - 7.8 | Doublet of Doublets (dd) | Jortho ≈ 7-9, Jmeta ≈ 1-3 | 1H |

| -NH2 (Amino) | 4.5 - 6.0 | Broad Singlet (br s) | - | 2H |

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality 1H NMR spectra. The following is a general methodology for the analysis of 2-Amino-3-bromobenzaldehyde.

1. Sample Preparation:

-

Sample Quantity: Dissolve 5-10 mg of 2-Amino-3-bromobenzaldehyde in approximately 0.6-0.7 mL of a deuterated solvent.

-

Solvent Selection: Chloroform-d (CDCl3) is a common choice for moderately polar organic compounds. Deuterated dimethyl sulfoxide (DMSO-d6) can also be used, which may result in a sharper -NH2 signal.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters (Typical for 1H NMR):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Predicted 1H NMR Spin System

The following diagram illustrates the molecular structure of 2-Amino-3-bromobenzaldehyde and the predicted coupling interactions between the aromatic protons.

Caption: Predicted proton coupling in 2-Amino-3-bromobenzaldehyde.

This guide serves as a foundational resource for the 1H NMR analysis of 2-Amino-3-bromobenzaldehyde. Experimental data should always be compared with predicted values for accurate structural confirmation.

13C NMR Characterization of 2-Amino-3-bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-3-bromobenzaldehyde. Due to the limited availability of experimentally derived public data for this specific compound, this document presents a predicted 13C NMR dataset. The predictions are based on the analysis of structurally analogous compounds and established principles of NMR spectroscopy. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality 13C NMR spectra for aromatic aldehydes of this nature.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for 2-Amino-3-bromobenzaldehyde. These estimations are derived from data available for structurally similar compounds, such as 2-Amino-3,5-dibromobenzaldehyde, and general principles of carbon NMR.[1] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (Aldehyde) | ~190 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region due to significant deshielding.[2][3] |

| C2 (C-NH2) | ~148-152 | The carbon atom bonded to the electron-donating amino group is expected to be significantly deshielded. |

| C4 | ~138-142 | Aromatic C-H. |

| C6 | ~135-139 | Aromatic C-H. |

| C1 (C-CHO) | ~120-125 | The carbon to which the aldehyde group is attached. |

| C5 | ~118-122 | Aromatic C-H. |

| C3 (C-Br) | ~108-112 | The carbon atom attached to the electronegative bromine atom is expected to be shielded due to the interplay of inductive and resonance effects.[1] |

Disclaimer: These are computationally predicted values based on analogous compounds and may differ from experimental results.

Experimental Protocol for 13C NMR Spectroscopy

A standardized and carefully executed protocol is essential for obtaining high-resolution and reliable 13C NMR spectra.[1] The following is a detailed methodology for the characterization of 2-Amino-3-bromobenzaldehyde.

Sample Preparation

-

Sample Purity: Ensure the sample of 2-Amino-3-bromobenzaldehyde is of high purity to prevent the appearance of impurity peaks in the spectrum.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. For moderately polar aromatic aldehydes, Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices.[1][4]

-

Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is recommended to achieve a good signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).[1][5]

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.[1]

-

Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz or higher field NMR spectrometer:[1]

-

Pulse Angle: A 45-degree pulse angle is commonly used.

-

Acquisition Time: Typically set between 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed to allow for the full relaxation of the carbon nuclei before the next pulse.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

-

Proton Decoupling: Broadband proton decoupling is utilized to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a single peak for each unique carbon atom.[5]

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Logical Relationships in 2-Amino-3-bromobenzaldehyde

The following diagram illustrates the molecular structure of 2-Amino-3-bromobenzaldehyde with the carbon atoms numbered for correlation with the 13C NMR data table.

Caption: Molecular structure of 2-Amino-3-bromobenzaldehyde with carbon numbering.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

IR spectroscopy of 2-Amino-3-bromobenzaldehyde

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated infrared (IR) spectrum of 2-Amino-3-bromobenzaldehyde. The information herein is intended to be a valuable resource for the identification, characterization, and quality assurance of this compound in research and pharmaceutical development. This document outlines the predicted vibrational frequencies, presents a detailed experimental protocol for acquiring an IR spectrum, and illustrates the correlation between the molecule's functional groups and their spectral signatures.

Predicted Infrared Absorption Data

While a publicly available experimental IR spectrum for 2-Amino-3-bromobenzaldehyde is not readily accessible, a reliable prediction of its key IR absorption bands can be formulated based on established data for analogous compounds and functional groups. The following table summarizes the expected vibrational frequencies, their corresponding functional groups and vibrational modes, and the anticipated intensity of the absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H (Amino) | Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2850 - 2820 & 2750 - 2720 | C-H (Aldehyde) | Stretch (Fermi Resonance Doublet) | Medium-Weak |

| ~1680 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| 1620 - 1580 | N-H (Amino) | Scissoring (Bending) | Medium |

| 1600 - 1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| ~1330 | C-N (Aromatic Amine) | Stretch | Strong |

| Below 800 | C-Br | Stretch | Medium-Strong |

| 900 - 675 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Note: The precise positions of absorption bands can be affected by the sample's physical state and the solvent used. The conjugation of the aldehyde group to the aromatic ring is expected to lower the C=O stretching frequency. Primary amines typically exhibit two N-H stretching bands. The characteristic aldehyde C-H stretching often manifests as a doublet due to Fermi resonance.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A prevalent and effective method for obtaining the IR spectrum of a solid sample like 2-Amino-3-bromobenzaldehyde is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Objective: To acquire a high-quality infrared spectrum of 2-Amino-3-bromobenzaldehyde for structural elucidation and identification.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

2-Amino-3-bromobenzaldehyde sample.

-

Spatula.

-

Appropriate solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed and the crystal is clean.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small quantity of the 2-Amino-3-bromobenzaldehyde sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a spectrum with a good signal-to-noise ratio.

-

The spectrum is generally recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum will be automatically referenced against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If required, perform a baseline correction and ATR correction using the spectrometer's software.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent.

-

Perform a final wipe with a dry, lint-free cloth.

-

Visualizations

Caption: Workflow for IR Spectroscopy Analysis.

Caption: Structure of 2-Amino-3-bromobenzaldehyde.

Navigating the Analytical Landscape of 2-Amino-3-bromobenzaldehyde: A Technical Guide to its Mass Spectrometric Profile

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and organic synthesis, the precise structural elucidation of novel and intermediate compounds is paramount. 2-Amino-3-bromobenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge. This technical guide provides an in-depth exploration of the mass spectrometry data for 2-Amino-3-bromobenzaldehyde, offering detailed experimental protocols and a predictive analysis of its fragmentation behavior. While experimental mass spectra for this specific molecule are not widely published, this document leverages established principles of mass spectrometry and the known behavior of related chemical structures to provide a robust analytical framework.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of 2-Amino-3-bromobenzaldehyde is anticipated to yield a characteristic molecular ion peak and a series of fragment ions that provide significant structural information. The exact fragmentation pattern will be influenced by the ionization technique employed, with harder ionization methods like Electron Ionization (EI) expected to produce more extensive fragmentation compared to softer methods like Electrospray Ionization (ESI).

The molecular formula for 2-Amino-3-bromobenzaldehyde is C₇H₆BrNO.[1][2][3][4] This gives it a molecular weight of approximately 200.03 g/mol and a monoisotopic mass of 198.96328 Da.[1] Due to the presence of a bromine atom, the molecular ion region is expected to exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The following table summarizes the predicted m/z values for the key ions of 2-Amino-3-bromobenzaldehyde under Electron Ionization (EI) conditions.

| Predicted Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺• | 199 | 201 | Molecular Ion |

| [M-H]⁺ | 198 | 200 | Loss of a hydrogen radical from the aldehyde or amine group |

| [M-CHO]⁺ | 170 | 172 | Loss of the formyl radical |

| [M-Br]⁺ | 120 | - | Loss of the bromine radical |

| [M-CO]⁺• | 171 | 173 | Loss of carbon monoxide |

| [C₆H₅N]⁺• | 91 | - | Putative azatropylium ion after loss of Br and CO |

| [C₆H₄]⁺• | 76 | - | Phenyl radical cation after multiple fragmentations |

Experimental Protocols

To obtain high-quality mass spectrometry data for 2-Amino-3-bromobenzaldehyde, the following experimental protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. These are based on standard methodologies for the analysis of small organic molecules.[5][6][7][8]

Electron Ionization Mass Spectrometry (EI-MS) coupled with Gas Chromatography (GC)

EI-MS is a powerful technique for the structural elucidation of volatile and thermally stable compounds.

-

Sample Preparation: A dilute solution of 2-Amino-3-bromobenzaldehyde (approximately 1 mg/mL) should be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initiate at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

-

Data Acquisition and Analysis: The mass spectrum is acquired across the specified range. The resulting fragmentation pattern can be analyzed to confirm the structure of the molecule. The molecular ion peak may be of low abundance or absent in EI spectra of some molecules.[9]

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC)

ESI-MS is a soft ionization technique ideal for analyzing less volatile or thermally labile compounds. It typically results in a prominent protonated molecule, [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of 2-Amino-3-bromobenzaldehyde (e.g., 10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: A Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) is used.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes should be optimized to achieve good chromatographic separation.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 100-400.

-

-

-

Data Acquisition and Analysis: The mass spectrum will primarily show the protonated molecule [M+H]⁺. To induce fragmentation and obtain further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of 2-Amino-3-bromobenzaldehyde.

References

- 1. 2-Amino-3-bromobenzaldehyde | C7H6BrNO | CID 10081484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 2-Amino-3-bromobenzaldehyde 95% | CAS: 145123-24-6 | AChemBlock [achemblock.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. biocompare.com [biocompare.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Stability and Storage of 2-Amino-3-bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3-bromobenzaldehyde. Due to its reactive nature as an aromatic aldehyde, proper handling and storage are crucial to maintain its purity and ensure the reliability of experimental results. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for assessing the stability of this compound.

Overview of Chemical Stability

2-Amino-3-bromobenzaldehyde is an organic compound that, like many aromatic aldehydes, is susceptible to degradation under certain environmental conditions. The primary concerns for the stability of this compound are oxidation, polymerization, and sensitivity to light. While specific kinetic data on the degradation of 2-Amino-3-bromobenzaldehyde is not extensively available in public literature, information from safety data sheets (SDS) and studies on related compounds provide a strong basis for recommended handling and storage procedures.

The compound is generally considered stable at room temperature when stored in a tightly sealed container under a dry, inert atmosphere. However, prolonged exposure to air, light, and elevated temperatures can lead to the formation of impurities.

Recommended Storage Conditions

To ensure the long-term integrity of 2-Amino-3-bromobenzaldehyde, the following storage conditions are recommended. These conditions are summarized in the table below and are based on information from chemical suppliers and general best practices for handling reactive aldehydes.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (refrigerated)[1][2][3][4] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4] | To prevent oxidation of the aldehyde and amino functional groups. The compound is air-sensitive[4]. |

| Light | Store in the dark (amber vial or opaque container)[5] | To prevent light-induced degradation (photodegradation). |

| Container | Tightly sealed, airtight container[4][6][7][8] | To prevent exposure to moisture and atmospheric oxygen. |

| Moisture | Store in a dry environment/desiccator[6][7][8] | To prevent hydrolysis and potential moisture-catalyzed degradation. |

| Incompatibilities | Strong oxidizing agents[6][7] | To avoid vigorous and potentially hazardous reactions that can degrade the compound. |

Potential Degradation Pathways

Aromatic aldehydes like 2-Amino-3-bromobenzaldehyde are prone to several degradation reactions. Understanding these pathways is critical for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

-

Oxidation: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air (oxygen), to form the corresponding carboxylic acid, 2-Amino-3-bromobenzoic acid. This is a common degradation pathway for many benzaldehydes.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by acidic or basic impurities. This can lead to the formation of insoluble polymeric materials and a decrease in the purity of the compound[9][10].

-

Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. This can involve complex radical pathways leading to a variety of degradation products.

The following diagram illustrates the logical relationship between storage conditions and the stability of 2-Amino-3-bromobenzaldehyde.

Caption: Factors Influencing the Stability of 2-Amino-3-bromobenzaldehyde.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 2-Amino-3-bromobenzaldehyde, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following protocols outline a forced degradation study and a method for purity analysis.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To identify the degradation products of 2-Amino-3-bromobenzaldehyde under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Amino-3-bromobenzaldehyde in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

-

Photodegradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method (see section 4.2).

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component in both stressed and unstressed samples to ensure that no degradation products are co-eluting.

HPLC Method for Purity and Stability Analysis

This method is adapted from a validated protocol for the related compound 2-Amino-3,5-dibromobenzaldehyde and should be suitable for assessing the purity of 2-Amino-3-bromobenzaldehyde.

| Parameter | Specification |

| Instrumentation | HPLC with a UV-Vis or PDA detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. |

The following diagram illustrates the experimental workflow for assessing the stability of 2-Amino-3-bromobenzaldehyde.

Caption: Experimental Workflow for Stability Assessment.

Conclusion

2-Amino-3-bromobenzaldehyde is a valuable research chemical that requires careful handling and storage to maintain its integrity. The primary stability concerns are oxidation, polymerization, and photodegradation. By adhering to the recommended storage conditions of refrigeration in a dry, inert, and dark environment, the shelf-life of this compound can be maximized. For critical applications, it is advisable to perform stability testing using a validated analytical method, such as the HPLC protocol outlined in this guide, to confirm the purity of the material before use. The provided experimental workflow for forced degradation studies can be employed to further understand the stability profile and potential degradation products of 2-Amino-3-bromobenzaldehyde.

References

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminobenzaldehyde [webbook.nist.gov]

- 5. q1scientific.com [q1scientific.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 4-Aminobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 2-Amino-3-bromobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Amino-3-bromobenzaldehyde (CAS No. 145123-24-6). As a halogenated aromatic amine and aldehyde, this compound requires careful management in a laboratory setting to mitigate potential risks. This document synthesizes data from authoritative sources to provide a self-validating system for its safe use, from initial risk assessment to final disposal.

Section 1: Compound Identification and Physicochemical Profile

2-Amino-3-bromobenzaldehyde is a substituted aromatic compound used as a building block in organic synthesis. Its dual functionality, featuring both an amine and an aldehyde group, along with bromine substitution, makes it a versatile reagent, but also necessitates specific handling precautions due to its inherent reactivity and potential toxicity.

Table 1: Physicochemical Properties of 2-Amino-3-bromobenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Light-Yellow to Yellow or Green Powder/Solid | [2][3] |

| CAS Number | 145123-24-6 | [4] |

| Melting Point | 130 - 135 °C | [2] |

| Purity | ≥95-98% (Typical) |[3][4] |

Section 2: Hazard Identification and GHS Classification

Understanding the specific hazards associated with 2-Amino-3-bromobenzaldehyde is the foundation of a robust safety protocol. According to the Globally Harmonized System (GHS), this compound is classified with multiple hazard warnings.

Table 2: GHS Hazard Classification for 2-Amino-3-bromobenzaldehyde

| GHS Pictogram | GHS Code | Hazard Statement | Classification | Source |

|---|

|

| GHS07 | H302: Harmful if swallowed. | Acute Toxicity, Oral (Category 4) |[1][4] | | | | H315: Causes skin irritation. | Skin Corrosion/Irritation (Category 2) |[1][4] | | | | H319: Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A) |[1][4] | | | | H335: May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |[1][4] |

The toxicological properties of this specific substance have not been fully investigated[5]. However, the GHS classification indicates significant risks upon acute exposure through oral, dermal, and inhalation routes. As a halogenated aromatic compound, there is also a potential for delayed or chronic effects with repeated exposure, which is a characteristic of this chemical class[6].

Section 3: Risk Management: Engineering Controls & Personal Protective Equipment (PPE)

A systematic approach to risk mitigation involves a hierarchy of controls, prioritizing engineering solutions over personal protective measures.

3.1. Primary Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood.[7] This is critical for minimizing the inhalation of the powdered substance and any potential vapors.[7] The work area should be well-ventilated, and the fume hood sash should be kept at the lowest practical height during all manipulations.[7]

3.2. Personal Protective Equipment (PPE)

Where engineering controls cannot eliminate all risks, appropriate PPE is mandatory.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific breakthrough time.[7]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation hazard (H319), it is highly recommended to use chemical safety goggles that form a protective seal around the eyes.[5][8]

-

Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[7]

-

Respiratory Protection: All handling of the solid should be done in a fume hood to avoid generating dust.[5] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Caption: PPE Selection Workflow for Handling 2-Amino-3-bromobenzaldehyde.

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.

4.1. Handling Protocol

-

Preparation: Before handling, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).[7] Ensure the chemical fume hood is operational and the workspace is free of clutter.

-

PPE: Don all required PPE as determined by the risk assessment (Section 3).

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[5] Use a spatula for transfers and avoid creating airborne dust.

-

Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work surface and any equipment used.

4.2. Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5] Some suppliers recommend storage at -20°C.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Container: The container must be clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Section 5: Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

5.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Caption: Emergency Response Decision Tree for Accidental Exposure.

5.2. Spill and Fire Response

-

Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

-

Firefighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. In the event of a fire, hazardous combustion gases such as carbon oxides and nitrogen oxides may be produced.[10] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 6: Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety.

-

Waste Segregation: All waste containing 2-Amino-3-bromobenzaldehyde, including contaminated PPE, spill cleanup materials, and empty containers, must be collected as hazardous waste. Halogenated organic waste should be segregated from non-halogenated waste streams.[7]

-

Disposal Procedures: Waste must be disposed of in accordance with all local, state, and federal regulations.[10] Leave chemicals in their original containers if possible and do not mix with other waste.[10] Contact your institution's EHS department for specific disposal guidelines.

Section 7: References

-

PubChem. (n.d.). 2-Amino-3-bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from --INVALID-LINK-- (Note: This is a proxy for a similar compound, illustrating typical hazards.)

-

ChemScene. (n.d.). 2-Amino-3-bromobenzaldehyde. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2025). 2-Amino-3,5-dibromobenzaldehyde - Safety Data Sheet. Retrieved from --INVALID-LINK-- (Note: This is a proxy for a similar compound, illustrating typical properties and first aid.)

-

Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 2-Amino-3-bromobenzaldehyde. Retrieved from --INVALID-LINK--

-

AChemBlock. (n.d.). 2-Amino-3-bromobenzaldehyde 95%. Retrieved from --INVALID-LINK--

-

Chemical Safety Facts. (n.d.). Aldehydes. Retrieved from --INVALID-LINK--

-

International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Bromobenzaldehyde. Retrieved from --INVALID-LINK--

-

Diffusions Aromatiques. (2023). Safety Data Sheet - Aldehyde Amyl Cinamique. Retrieved from --INVALID-LINK--

-

MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from --INVALID-LINK--

-

AHCES. (2024). Benzaldehyde Safety Guide. Retrieved from --INVALID-LINK--

-

The John D. Walsh Company. (2015). Safety Data Sheet - XI Aldehyde. Retrieved from --INVALID-LINK--

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025). Safety Data Sheet - Ammonium pyrrolidinedithiocarbamate. Retrieved from --INVALID-LINK--

-

Princeton University EHS. (n.d.). Section 3: Emergency Procedures. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Merck Millipore. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Premix Group. (2023). Information Form for Chemicals Data. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from --INVALID-LINK--

References

- 1. 2-Amino-3-bromobenzaldehyde | C7H6BrNO | CID 10081484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3,5-dibromobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 3. 2-Amino-3-bromobenzaldehyde 95% | CAS: 145123-24-6 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzaldehyde Safety Guide [blog.ariadne-hces.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 2-Amino-3-bromobenzaldehyde from o-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzaldehyde from o-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 2-Amino-3-bromobenzaldehyde from o-nitrobenzaldehyde is a challenging multi-step process. Direct conversion is not well-documented in readily available literature. This guide provides an overview of potential synthetic strategies based on established chemical principles and related transformations. The primary challenge lies in achieving regioselective mono-bromination.

Introduction

2-Amino-3-bromobenzaldehyde is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino, a bromo, and an aldehyde group on a benzene ring, offers multiple points for further functionalization. This guide explores the potential synthetic pathways starting from o-nitrobenzaldehyde. The conversion requires two key transformations: the reduction of a nitro group to an amine and the regioselective bromination of the aromatic ring. The order of these steps is critical and defines the two primary synthetic strategies discussed herein.

Synthetic Strategies

Two main retrosynthetic approaches can be considered for the synthesis of 2-Amino-3-bromobenzaldehyde from o-nitrobenzaldehyde:

-

Strategy A: Reduction followed by Bromination. This involves the initial reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by the bromination of the resulting aminobenzaldehyde.

-

Strategy B: Bromination followed by Reduction. This pathway entails the bromination of o-nitrobenzaldehyde to form 3-bromo-2-nitrobenzaldehyde, which is then reduced to the target compound.

This guide will delve into the details of both strategies, presenting the associated challenges and available experimental insights.

Strategy A: Reduction of o-Nitrobenzaldehyde followed by Bromination

This strategy begins with the well-established reduction of the nitro group. However, the subsequent bromination step presents a significant regioselectivity challenge.

Step 1: Reduction of o-Nitrobenzaldehyde to o-Aminobenzaldehyde

The reduction of the nitro group in o-nitrobenzaldehyde to an amine is a standard transformation that can be achieved by various methods, most commonly using iron powder in an acidic medium.[1][2]

Experimental Protocol: Iron/Acid Reduction

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-nitrobenzaldehyde (10 mmol) in a mixture of absolute ethanol (34 mL) and distilled water (17 mL).

-

To the stirred solution, add reduced iron powder (70 mmol) and glacial acetic acid (34 mL).

-

Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 105°C) and maintain for 40-60 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with the work-up, which typically involves filtration to remove iron salts and extraction of the product.

Quantitative Data for Reduction of o-Nitrobenzaldehyde

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) | Reference |

| Iron/Acid | Iron powder, Acetic Acid, HCl | Ethanol/Water | 105 | 40-60 | >90 | >99 | [2][3] |

Step 2: Bromination of o-Aminobenzaldehyde

This step is the most challenging aspect of Strategy A. The powerful activating and ortho-, para-directing effect of the amino group in o-aminobenzaldehyde strongly favors disubstitution at positions 3 and 5.[3] Direct bromination of o-aminobenzaldehyde typically yields 2-amino-3,5-dibromobenzaldehyde.[4][5]

Challenges in Regioselective Mono-bromination:

Achieving selective mono-bromination at the 3-position is difficult due to the high reactivity of the aromatic ring. Standard brominating agents like bromine in acetic acid or other polar solvents tend to lead to the di-brominated product.[5] To achieve mono-bromination, a carefully controlled reaction with a specific brominating agent and potentially the use of a protecting group for the amine would be necessary. However, a reliable and high-yield protocol for the direct, regioselective C-3 mono-bromination of o-aminobenzaldehyde is not prominently documented in the reviewed literature.

Logical Workflow for Strategy A

References

- 1. Synthesis of 2-Amino-3,5-dibromobenzaldehyde | Semantic Scholar [semanticscholar.org]

- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-bromobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino group in 2-Amino-3-bromobenzaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. The interplay between the strongly activating amino group, the deactivating aldehyde moiety, and the sterically and electronically influential bromine atom dictates its reaction profile. This document details key reactions such as condensation, cyclization, and annulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to facilitate practical application in research and drug development.

Introduction: Electronic and Steric Profile

2-Amino-3-bromobenzaldehyde is a trifunctional aromatic compound whose reactivity is governed by the electronic and steric interplay of its substituents. The chemical behavior of the amino group is central to its utility as a synthetic building block.

-

Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring via resonance, enhancing its nucleophilicity. It is a primary nucleophile itself and directs electrophilic aromatic substitution to the ortho and para positions (positions 5 and 3, respectively). However, position 3 is already substituted.

-

Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects, directing electrophiles to the meta position (position 5).

-

Bromo Group (-Br): The bromine atom exerts a deactivating inductive effect but a weak activating resonance effect, making it an ortho, para-director. Its position adjacent to the amino group introduces significant steric hindrance, which can influence the accessibility of the amino group and the regioselectivity of reactions.

The dominant electronic influence is the activating effect of the amino group. Consequently, the primary reactivity of the molecule, aside from reactions of the aldehyde, involves the nucleophilic character of the amino group. This nucleophilicity is exploited in a variety of condensation and cyclization reactions to form complex heterocyclic systems.

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group in 2-Amino-3-bromobenzaldehyde a potent nucleophile, enabling its participation in a wide array of chemical transformations.

Condensation Reactions

Condensation of the amino group with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation. This reaction is often the initial step in multi-step syntheses of heterocyclic compounds.

A critical application is the synthesis of the mucolytic drug Ambroxol, which involves the condensation of a related compound, 2-amino-3,5-dibromobenzaldehyde, with trans-4-aminocyclohexanol to form an intermediate imine, which is subsequently reduced.[1]

Annulation and Cyclization Reactions for Heterocycle Synthesis

The strategic positioning of the amino and aldehyde groups facilitates powerful annulation reactions, most notably the Friedländer synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl.

The Friedländer synthesis is a highly efficient method for constructing the quinoline core, a privileged scaffold in medicinal chemistry.[2][3] The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization and dehydration.[3]

The amino group can also participate in other cyclization cascades. For instance, reactions with α-imino rhodium carbenes, generated from triazoles, provide an efficient route to 3-aminoquinolines.[4] Similarly, multicomponent reactions involving 2-alkynylbenzaldehydes can lead to complex fused heterocyclic systems through a sequence of condensation and amination cyclization steps.[5]

Table 1: Summary of Quinolone Synthesis Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Annulation | 2-aminobenzaldehyde, α,β-unsaturated ketones | KOtBu, Room Temperature | Diverse Quinolines | Up to 92% | [2] |

| Friedländer Annulation | 2-aminobenzyl alcohol, α,β-unsaturated ketones | Nickel chloride hexahydrate, Toluene, 100°C | 3-Acylquinolines | Good to Excellent | [2] |

| Domino Nitro Reduction-Friedländer | 2-nitrobenzaldehydes, Active Methylene Compounds | Fe/AcOH | Substituted Quinolines | High | [3] |

| Rhodium Carbene Cyclization | 2-aminobenzaldehydes, Triazoles | Rhodium Catalyst | 3-Aminoquinolines | Good |[4] |

Susceptibility to Oxidation

A key consideration when working with 2-Amino-3-bromobenzaldehyde is the potential for oxidation of both the amino and aldehyde functional groups.[6] Undesired oxidation can lead to the formation of darkly colored by-products and impurities, reducing the yield and purity of the desired product. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.[6]

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the amino group of aminobenzaldehydes, adapted from the literature.

Protocol: One-Pot Domino Nitro Reduction-Friedländer Synthesis of Quinolines

This protocol, adapted from procedures using 2-nitrobenzaldehydes, demonstrates an efficient method to generate the required 2-aminobenzaldehyde in situ followed by cyclization.[3]

Materials:

-

Substituted 2-nitrobenzaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

Procedure:

-

To a solution of the 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid, add iron powder.

-

Stir the mixture at room temperature or with gentle heating. The reduction of the nitro group to an amine occurs in situ.

-

The newly formed 2-aminobenzaldehyde immediately undergoes a Friedländer condensation with the active methylene compound present in the acidic medium.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion.

-

Upon completion, quench the reaction with water and neutralize the acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol: General Synthesis of 2-Amino-3,5-dibromobenzaldehyde

While the target molecule is 3-bromo, this protocol for the dibromo- derivative is highly relevant and illustrates the reactivity of the aromatic ring, which is directed by the amino group. This method involves the reduction of o-nitrobenzaldehyde followed by direct bromination.[1][6][7]

Materials:

-

o-Nitrobenzaldehyde

-

Reduced iron powder

-

Glacial acetic acid

-

Concentrated Hydrochloric Acid (catalytic)

-

Bromine

-

Ethanol/Water solvent system

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reduction: In a three-necked flask, dissolve o-nitrobenzaldehyde in a mixture of ethanol and water. Add glacial acetic acid, reduced iron powder, and a few drops of concentrated HCl.[7] Heat the mixture to reflux (95-105°C) for 40-60 minutes, monitoring by HPLC until the starting material is consumed.[6]

-

Bromination: Rapidly cool the reaction mixture containing the in situ generated o-aminobenzaldehyde to between -10°C and 5°C in an ice-salt bath.[6]

-

Slowly add bromine (approx. 2.0 equivalents) dropwise while maintaining the low temperature.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 120-150 minutes.[6]

-

Work-up: Filter the reaction mixture by suction and wash the filter cake with water. Extract the filtrate with dichloromethane.[6][7]

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and water.[6][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude yellow solid.[6][7]

-

Purification: Recrystallize the crude product from acetone or ethanol to yield pure 2-amino-3,5-dibromobenzaldehyde as a light-yellow solid.[6][7]

Table 2: Quantitative Data for 2-Amino-3,5-dibromobenzaldehyde Synthesis

| Step | Reagents & Molar Ratios | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Reduction | o-nitrobenzaldehyde (1 eq), Iron powder (4-7 eq) | 95-105 | 40-60 min | >90 (overall) | >99.0 | [1][6] |

| Bromination | Bromine (~2 eq) | -10 to 5 (addition), then RT | 120-150 min | >90 (overall) | >99.0 |[1][6] |

Conclusion

The amino group of 2-Amino-3-bromobenzaldehyde is a versatile and reactive handle for advanced organic synthesis. Its strong nucleophilic character and directing ability are paramount in the construction of nitrogen-containing heterocycles, particularly quinolines via the Friedländer annulation. Understanding the delicate balance between the electronic effects of the amino, aldehyde, and bromo substituents is crucial for designing high-yield synthetic routes. The provided protocols and data serve as a practical guide for researchers leveraging this important chemical intermediate in the development of pharmaceuticals and other high-value chemical entities. Careful control of reaction conditions, especially to prevent oxidative side reactions, is essential for achieving optimal outcomes.

References

- 1. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-3-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-amino-3-bromobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document outlines the theoretical principles governing these reactions, predicts the regiochemical outcomes, and provides detailed, inferred experimental protocols for key transformations including bromination, nitration, sulfonation, and Friedel-Crafts reactions. The content is structured to serve as a practical resource for chemists in research and development.

Introduction

2-Amino-3-bromobenzaldehyde is a polysubstituted aromatic compound featuring a unique combination of activating and deactivating substituents. The interplay of the electron-donating amino group, the electron-withdrawing bromo group, and the strongly deactivating aldehyde group presents a complex yet predictable landscape for electrophilic aromatic substitution. Understanding the directing effects of these functional groups is paramount for the regioselective synthesis of derivatives of this versatile building block. This guide will delve into the theoretical underpinnings of these reactions and provide practical, albeit inferred, methodologies for their execution.

Theoretical Background: Directing Effects and Reactivity

The regioselectivity of electrophilic substitution on the 2-amino-3-bromobenzaldehyde ring is determined by the cumulative electronic and steric effects of the three substituents.

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via the +M (mesomeric) effect. This significantly increases the electron density at the positions ortho and para to it.

-

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their -I (inductive) effect, withdrawing electron density from the ring. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through the +M effect, which stabilizes the arenium ion intermediate during ortho and para attack.

-

Aldehyde Group (-CHO): This is a strongly deactivating, meta-directing group. Both its -I and -M effects withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. The meta position is favored as the ortho and para positions are significantly destabilized by resonance.

Overall Reactivity and Predicted Regioselectivity: